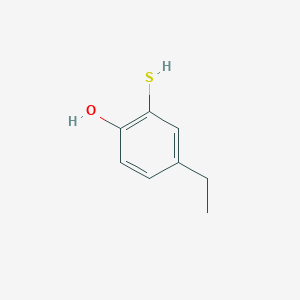
4-Ethyl-2-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group at the fourth position and a sulfanyl group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethyl-2-sulfanylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol group. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. These methods often employ high-pressure reactors and specialized catalysts to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as bromine or nitric acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Reduced phenolic compounds with modified functional groups.
Applications De Recherche Scientifique
4-Ethyl-2-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-sulfanylphenol involves its interaction with molecular targets through its phenolic and sulfanyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to donate hydrogen atoms and form stable radicals contributes to its antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylphenol: Lacks the sulfanyl group, resulting in different chemical properties.
2-Sulfanylphenol: Lacks the ethyl group, affecting its reactivity and applications.
4-Methyl-2-sulfanylphenol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2-sulfanylphenol is unique due to the combined presence of both ethyl and sulfanyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
88661-27-2 |
|---|---|
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
4-ethyl-2-sulfanylphenol |
InChI |
InChI=1S/C8H10OS/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 |
Clé InChI |
UIKWHZMPLNYNHF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


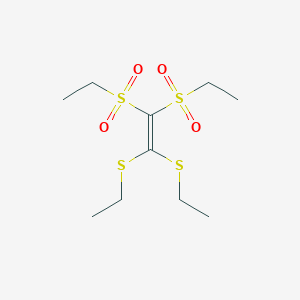
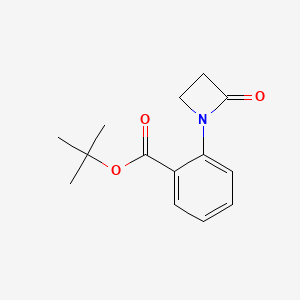
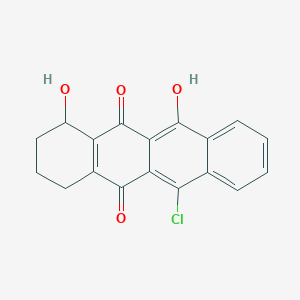

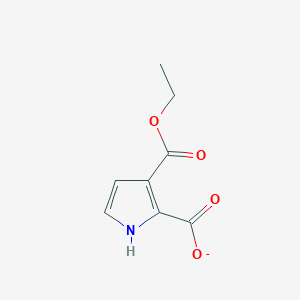
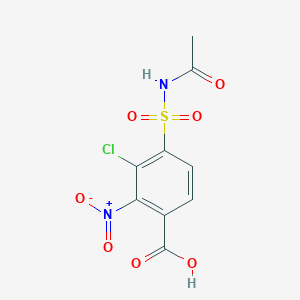

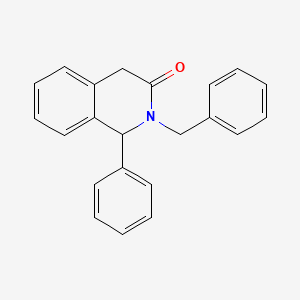
![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
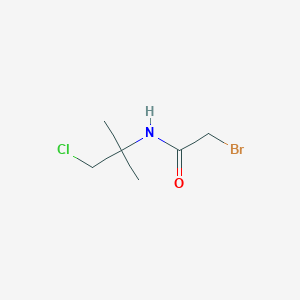

![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)
